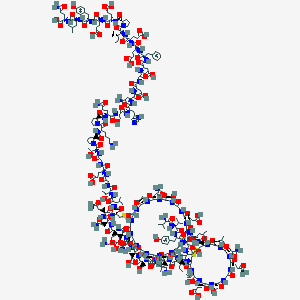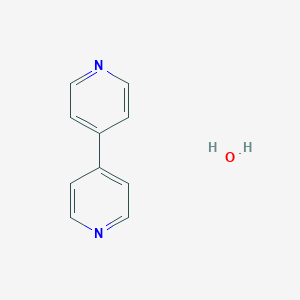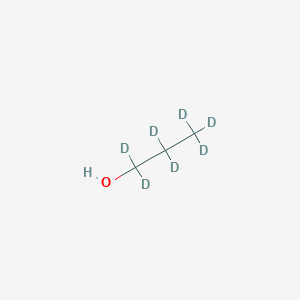
Alcohol propílico-d7
Descripción general
Descripción
Propyl-d7 alcohol, also known as 1-Propanol-d7, is a synthetic compound that has a wide range of applications in the scientific research field. It is a deuterated alcohol, meaning that it has a higher concentration of deuterium atoms than regular 1-Propanol. This makes it an ideal compound for use in experiments that require precise measurements and low background noise.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
En la investigación farmacéutica, el alcohol propílico-d7 se utiliza como solvente y reactivo en la síntesis de diversos fármacos. Su forma deuterada es particularmente valiosa en el estudio del metabolismo y la farmacocinética de los fármacos . Por ejemplo, puede utilizarse para rastrear la vía de degradación de los fármacos y para comprender la interacción de los productos farmacéuticos con los sistemas biológicos.
Investigación química
Los químicos emplean this compound en química sintética para estudiar mecanismos de reacción y síntesis química . Los átomos de deuterio permiten rastrear las reacciones químicas, ayudando a identificar los intermediarios y los subproductos. Esto es crucial para desarrollar nuevos métodos de síntesis y comprender procesos químicos complejos.
Ciencia de materiales
En ciencia de materiales, el this compound sirve como solvente en la preparación de polímeros y nanomateriales . Su etiquetado isotópico es beneficioso para investigar la dinámica de la formación y estabilidad de los materiales en diversas condiciones, lo cual es esencial para el desarrollo de nuevos materiales con propiedades específicas.
Ciencia ambiental
El this compound se utiliza en la ciencia ambiental como trazador para estudiar el destino ambiental de los compuestos orgánicos . Ayuda a comprender cómo las sustancias químicas se dispersan, degradan y acumulan en el medio ambiente, lo cual es vital para evaluar los riesgos ambientales y desarrollar estrategias de remediación.
Bioquímica
En bioquímica, el this compound se utiliza para sondear reacciones enzimáticas y vías metabólicas . El etiquetado de deuterio permite a los investigadores monitorear la incorporación o eliminación del grupo alcohol en los procesos metabólicos, ayudando a descubrir nuevas vías bioquímicas y posibles dianas terapéuticas.
Métodos analíticos
Los químicos analíticos utilizan this compound como estándar interno en diversas técnicas espectroscópicas y cromatográficas . El alcohol deuterado proporciona un punto de referencia para cuantificar las sustancias en mezclas complejas, asegurando la precisión y exactitud en las mediciones analíticas.
Ciencias forenses
Los científicos forenses utilizan this compound en los análisis toxicológicos para diferenciar entre fuentes endógenas y exógenas de alcoholes en muestras biológicas . Esta distinción es crucial en casos de intoxicación por alcohol o al determinar la causa del deterioro en escenarios legales.
Toxicología
En estudios toxicológicos, el this compound se utiliza para comprender los efectos tóxicos de los alcoholes y sus metabolitos . Al utilizar una versión deuterada, los toxicólogos pueden rastrear el metabolismo y la distribución de los alcoholes en el cuerpo, lo cual es esencial para evaluar los riesgos y establecer pautas de seguridad.
Safety and Hazards
Propyl-d7 alcohol is a highly flammable liquid and vapor . It can cause serious eye damage and may cause drowsiness or dizziness . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Propyl-d7 alcohol . It should be used only outdoors or in a well-ventilated area, and all sources of ignition should be removed .
Análisis Bioquímico
Biochemical Properties
Propyl-d7 alcohol plays a significant role in biochemical reactions, particularly as a solvent and a tracer in metabolic studies. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for studying metabolic pathways involving alcohols. Additionally, Propyl-d7 alcohol can interact with other dehydrogenases and oxidases, providing insights into the enzymatic mechanisms and metabolic fluxes .
Cellular Effects
Propyl-d7 alcohol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect the activity of enzymes involved in alcohol metabolism, leading to changes in the levels of metabolites and influencing cellular energy production. In studies involving bacterial cells, Propyl-d7 alcohol has been shown to impact cell viability and growth, demonstrating its potential effects on cellular functions .
Molecular Mechanism
At the molecular level, Propyl-d7 alcohol exerts its effects through binding interactions with specific enzymes and proteins. For instance, its interaction with alcohol dehydrogenase involves the binding of the alcohol group to the enzyme’s active site, facilitating the oxidation process. This interaction can lead to enzyme activation or inhibition, depending on the concentration and context of the reaction. Additionally, Propyl-d7 alcohol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propyl-d7 alcohol can change over time due to its stability and degradation. Studies have shown that Propyl-d7 alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to Propyl-d7 alcohol in in vitro studies has demonstrated potential impacts on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of Propyl-d7 alcohol vary with different dosages in animal models. At low doses, it can serve as a useful tracer for studying metabolic pathways without causing significant toxicity. At higher doses, Propyl-d7 alcohol may exhibit toxic effects, including liver damage and disruptions in metabolic processes. These threshold effects are crucial for determining safe and effective dosages for research purposes .
Metabolic Pathways
Propyl-d7 alcohol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It is metabolized by alcohol dehydrogenase to produce deuterated aldehydes, which can further undergo oxidation to form deuterated acids. This process involves various cofactors, including NAD+ and NADH, which play essential roles in the redox reactions. The presence of deuterium labeling allows for precise tracking of these metabolic pathways and the study of metabolic fluxes .
Transport and Distribution
Within cells and tissues, Propyl-d7 alcohol is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its movement within the cellular environment. The distribution of Propyl-d7 alcohol can affect its localization and accumulation in different cellular compartments, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of Propyl-d7 alcohol is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of Propyl-d7 alcohol can impact its activity and function, as it may interact with different enzymes and proteins within these compartments. Post-translational modifications and targeting signals may also play a role in directing Propyl-d7 alcohol to specific organelles .
Propiedades
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480193 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
67.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102910-31-6 | |
| Record name | Propyl-d7 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102910-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


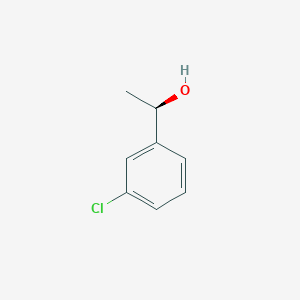
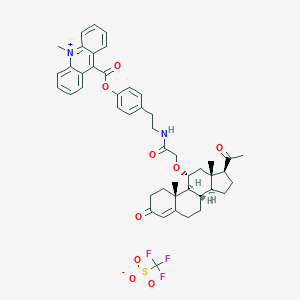
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
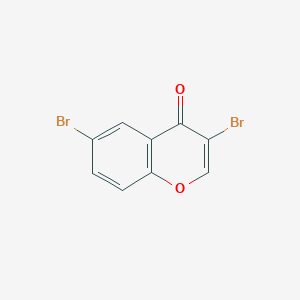
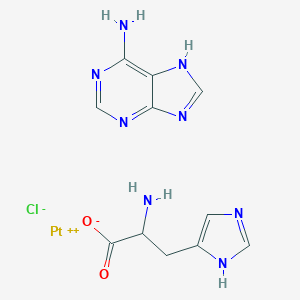
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)
![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)
![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)
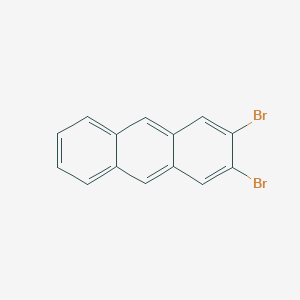
![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
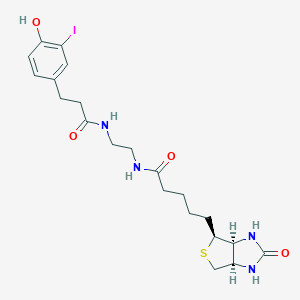
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
